molecular formula C₂₀H₂₄FN₃O₆ B1159061 N-Boc N,N-Didesthylene Levofloxacin

N-Boc N,N-Didesthylene Levofloxacin

Cat. No.: B1159061
M. Wt: 421.42
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc N,N-Didesthylene Levofloxacin (CAS: B656625) is a chemically modified derivative of levofloxacin, a third-generation fluoroquinolone antibiotic. The compound is structurally characterized by the introduction of a tert-butoxycarbonyl (Boc) protective group on the nitrogen atoms of the desethylene moiety (removal of ethylene groups from the parent molecule). This modification is often employed in synthetic chemistry to enhance stability during reactions or to modulate physicochemical properties such as solubility and bioavailability .

Levofloxacin itself inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair. However, derivatives like this compound are primarily studied as intermediates or impurities in pharmaceutical synthesis rather than as therapeutic agents. For instance, it is cataloged as a reference material for quality control in antibiotic production .

Properties

Molecular Formula

C₂₀H₂₄FN₃O₆

Molecular Weight

421.42

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The Boc group in N-Boc N,N-Didesthylene Levofloxacin introduces steric bulk and hydrophobicity compared to other levofloxacin derivatives. Key structural and property comparisons are summarized below:

Compound Molecular Formula Molecular Weight logP/logD Key Structural Features
This compound C₁₈H₁₈FN₃O₆ 391.35 ~1.2 (logD₇.₄) Boc-protected N,N-desethylene moiety
N,N’-Desethylene Levofloxacin HCl C₁₆H₁₈FN₃O₄·HCl 371.79 ~0.8 (logD₇.₄) Free amine groups, hydrochloride salt
Levofloxacin C₁₈H₂₀FN₃O₄ 361.37 ~0.5 (logP) Parent compound with ethylene and piperazine
N,N’-Desethylene-N,N’-diformyl Levofloxacin C₁₈H₁₈FN₃O₆ 391.35 ~1.1 (logD₇.₄) Formyl groups replacing ethylene moieties

Key Observations :

  • The Boc derivative shares a molecular weight with N,N’-desethylene-N,N’-diformyl levofloxacin but differs in functional groups, impacting solubility and reactivity .
  • The Boc group increases logD (a measure of lipophilicity) compared to the hydrochloride salt of N,N’-desethylene levofloxacin, suggesting reduced aqueous solubility .

Recommendations :

  • Prioritize structural analogs with free amine groups (e.g., N,N’-desethylene levofloxacin HCl) for improved target engagement.
  • Conduct in vivo toxicity studies to assess erythrocyte and organ-specific risks.

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